molecular formula C15H18N2O3S B2423741 2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 919734-37-5

2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No.: B2423741
CAS No.: 919734-37-5
M. Wt: 306.38
InChI Key: KBBZUXKZIATJNF-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a synthetic compound characterized by the presence of a trimethoxyphenyl group attached to a tetrahydrothiazolopyridine scaffold. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-18-11-6-9(7-12(19-2)14(11)20-3)15-17-10-4-5-16-8-13(10)21-15/h6-7,16H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBZUXKZIATJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(S2)CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Mechanism of Action

The biological activity of 2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is primarily attributed to its ability to inhibit tubulin polymerization. This inhibition disrupts the formation of microtubules, which are essential for cell division. As a result, the compound can induce cell cycle arrest and apoptosis in cancer cells . The trimethoxyphenyl group plays a crucial role in binding to the colchicine site of tubulin, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to its specific combination of the trimethoxyphenyl group and the tetrahydrothiazolopyridine scaffold. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

The compound 2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects against various cancer cell lines and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure features a trimethoxyphenyl group attached to a tetrahydrothiazole moiety, which is essential for its biological activity.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative properties against several cancer cell lines. The following table summarizes the IC50 values obtained from various studies:

Cell Line IC50 (µM) Reference
L121041
CEM41
HeLa0.75
K5620.70

The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of tubulin polymerization and disruption of the cell cycle. The derivatives of this compound have shown significant inhibition in cancer cell proliferation through these pathways.

Study 1: In Vitro Antiproliferative Evaluation

In a study focusing on This compound , researchers evaluated its effects on three different cancer cell lines: L1210 (murine leukemia), CEM (human leukemia), and HeLa (cervical carcinoma). The results indicated that the compound exhibited potent activity against these cell lines with varying degrees of efficacy:

  • L1210 and CEM Cells : The compound demonstrated an IC50 value of 41 µM.
  • HeLa Cells : A significantly lower IC50 value of 0.75 µM was observed, indicating higher potency against this cell line.

Study 2: Comparative Analysis with Other Compounds

A comparative study was conducted where the antiproliferative effects of this compound were juxtaposed with other known anticancer agents. The findings revealed that while some established drugs like CA-4 showed superior potency across all tested lines, This compound exhibited promising activity particularly against HeLa cells.

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